3-fluoro-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide
Description
3-Fluoro-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide is a benzothiazole-based hydrazide derivative characterized by a 6-methyl-substituted benzothiazole ring conjugated to a 3-fluoro-substituted benzohydrazide moiety. The hydrazide functional group (-CONHNH₂) enhances hydrogen-bonding capacity, which can improve target binding affinity and solubility . The 3-fluoro substituent on the benzoyl group likely influences electronic properties, modulating reactivity and metabolic stability .
Properties
IUPAC Name |
3-fluoro-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-9-5-6-12-13(7-9)21-15(17-12)19-18-14(20)10-3-2-4-11(16)8-10/h2-8H,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVPHATUWZNWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 6-methyl-1,3-benzothiazol-2-amine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
3-fluoro-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Fluorinated benzothiazole derivatives, including 3-fluoro-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide, have shown promising anticancer properties. The incorporation of fluorine enhances the biological activity of these compounds.
- Mechanism of Action : The presence of fluorine in the molecular structure can increase lipophilicity and improve cellular uptake, leading to enhanced cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated potent activity against leukemia and colon adenocarcinoma cells .
- Case Study : A study highlighted that a related benzothiazole derivative exhibited significant cytotoxicity with an IC50 value of 1 μM against THP-1 leukemia cells, outperforming traditional chemotherapeutics like mitomycin-C . This suggests that this compound could be explored as a lead compound for developing new anticancer agents.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties.
- Efficacy Against Bacteria : Research indicates that fluorinated benzothiazoles exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures have shown minimum inhibitory concentration (MIC) values as low as 2 µg/mL against Staphylococcus aureus and Escherichia coli .
- Case Study : A synthesized fluoro-benzothiazole derivative demonstrated effective antifungal activity against Candida albicans with MIC values ranging from 16–32 mg/mL, indicating the potential for this compound in treating fungal infections .
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives are another area of interest.
- Mechanism : The presence of specific functional groups in the structure can inhibit pro-inflammatory cytokines and enzymes such as COX and TNF-alpha, leading to reduced inflammation .
- Case Study : In vivo studies reported that compounds related to this compound showed significant reduction in edema in animal models compared to standard anti-inflammatory drugs like diclofenac .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-fluoro-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets within cells. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of bacterial or cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural analogs can be categorized based on substituents on the benzothiazole ring, benzohydrazide modifications, and additional functional groups. Below is a detailed comparison:
*Calculated based on molecular formula C₁₅H₁₂FN₃OS.
Key Findings:
Benzothiazole Modifications: 6-Methyl substitution (target) vs. 6-methoxy () or 6-nitro () alters lipophilicity. Methoxy groups increase solubility but may reduce membrane permeability . Hydrazone vs. Hydrazide: Hydrazones (e.g., ) exhibit stronger antifungal activity due to Schiff base formation, while hydrazides (target) are more stable and suitable for prolonged drug delivery .
Biological Activity Trends :
- Antitumor Activity : Compounds with extended conjugation (e.g., thiadiazole-ureido in ) show superior VEGFR-2 inhibition compared to simpler hydrazides. The target compound’s methyl and fluoro substituents may optimize binding to hydrophobic kinase pockets .
- Antifungal Activity : Hydrazones with thiophene or benzylidene groups () outperform hydrazides in antifungal assays, likely due to enhanced membrane interaction .
Synthetic Accessibility :
- The target compound can be synthesized via condensation of 6-methylbenzo[d]thiazol-2-amine with 3-fluorobenzoyl hydrazide, a method analogous to ’s synthesis of pyrazoline derivatives .
Biological Activity
3-Fluoro-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the condensation of 3-fluorobenzohydrazide with 6-methyl-2-aminobenzothiazole under reflux conditions in a suitable solvent like ethanol or methanol. This process yields the target compound with good purity and yield.
Biological Activity Overview
Benzothiazole derivatives, including this compound, have been studied for various biological activities:
- Antitumor Activity : Studies indicate that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances their antitumor properties .
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
- Anticonvulsant and Neuroprotective Effects : Some benzothiazole derivatives have demonstrated anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy and other neurological disorders .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Many thiazole derivatives inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- Antimicrobial Action : The mechanism includes interference with bacterial protein synthesis or cell wall synthesis, leading to cell death .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of benzothiazole derivatives:
- Antitumor Activity : A study reported that a related thiazole derivative exhibited an IC50 value of 1.61 µg/mL against certain cancer cell lines, indicating potent cytotoxicity. Structure-activity relationship (SAR) analysis suggested that modifications on the benzene ring significantly influence activity .
- Antimicrobial Efficacy : Research demonstrated that compounds similar to this compound showed comparable antimicrobial activity to standard antibiotics like norfloxacin against various pathogens .
- Neuroprotective Effects : In a model of induced seizures, thiazole derivatives were found to reduce seizure duration and frequency, suggesting their potential as therapeutic agents for epilepsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
